Product packaging for Fmoc-4-amino-2,2-dimethyl-butyric acid(Cat. No.:CAS No. 1310680-24-0)

Fmoc-4-amino-2,2-dimethyl-butyric acid

Cat. No.: B6360526
CAS No.: 1310680-24-0
M. Wt: 353.4 g/mol
InChI Key: JNYZWIAAJJHSFW-UHFFFAOYSA-N
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Description

Contextual Significance of Unnatural Amino Acids in Chemical Biology and Material Science Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids found in nature. Their significance in chemical biology and material science stems from their ability to introduce novel chemical functionalities, structural constraints, and physicochemical properties into peptides, proteins, and other polymers. youtube.com The incorporation of UAAs allows researchers to expand the chemical diversity of biological systems, enabling the creation of molecules with enhanced stability, tailored reactivity, and unique therapeutic or material properties. sigmaaldrich.com

In chemical biology, UAAs are instrumental tools for probing protein structure and function, often through site-specific mutagenesis techniques. nih.gov They can be used to introduce fluorescent probes, cross-linking agents, or post-translational modifications into proteins, providing deeper insights into complex biological processes. nih.gov Furthermore, the use of UAAs in drug discovery has led to the development of peptide-based therapeutics with improved resistance to enzymatic degradation and enhanced biological activity. sigmaaldrich.comastrobiology.com

In material science, the integration of unnatural amino acids into polymers can lead to the creation of novel biomaterials with customized properties. youtube.com These materials can be designed for specific applications, such as in coatings, adhesives, or for creating scaffolds in tissue engineering, by leveraging the unique structural features of the incorporated UAAs. chemimpex.com

Overview of Research Trajectories for 4-amino-2,2-dimethyl-butyric Acid Derivatives

Research involving 4-amino-2,2-dimethyl-butyric acid and its derivatives, such as the Fmoc-protected version, is primarily directed toward the synthesis of peptidomimetics and other structurally constrained molecules. The gem-dimethyl group on the α-carbon introduces significant steric hindrance, which can influence the conformational properties of peptides into which it is incorporated. This structural feature is of interest to researchers looking to design peptides with specific secondary structures or to enhance resistance to enzymatic degradation.

The primary research applications for these derivatives include:

Peptide Synthesis: Fmoc-4-amino-2,2-dimethyl-butyric acid is used as a building block in SPPS to introduce a unique structural motif into peptide chains. chemimpex.com Its counterpart, Boc-4-amino-2,2-dimethyl-butyric acid, which uses a different protecting group, serves a similar purpose in Boc-based peptide synthesis strategies. chemimpex.com

Drug Development: The unique structure conferred by the 2,2-dimethyl-butyric acid backbone can enhance the stability and solubility of peptide-based drug candidates. chemimpex.comchemimpex.com Researchers investigate these derivatives to create novel therapeutic agents with improved pharmacokinetic properties. sigmaaldrich.com

Bioconjugation and Material Science: The amino acid core can be utilized in bioconjugation techniques to link biomolecules to other molecules or surfaces. chemimpex.com Furthermore, its incorporation into polymers is explored in material science to develop specialty materials with tailored characteristics. chemimpex.com

Investigations into related structures, such as other substituted 4-amino pyrimidines and amino acids, aim to explore structure-activity relationships for various biological targets, including kinase inhibitors and anti-proliferative agents. mdpi.comnih.gov Molecular dynamics simulations are also employed to understand how the incorporation of such unconventional amino acids affects the structure and function of peptides. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,2-dimethylbutanoic acid sigmaaldrich.com
CAS Number 1310680-24-0 sigmaaldrich.com
Molecular Formula C₂₁H₂₃NO₄ uni.luscbt.com
Molecular Weight 353.42 g/mol scbt.com
Melting Point 136-149 °C chemimpex.comsigmaaldrich.com

| Physical Form | White powder | sigmaaldrich.com |

Table 2: Research Applications of 4-amino-2,2-dimethyl-butyric Acid Derivatives

Derivative Protecting Group Key Research Area Application Focus Source
This compound Fmoc Peptide Synthesis Serves as a building block in solid-phase peptide synthesis (SPPS) for creating custom peptides. chemimpex.com
Drug Development Used to enhance the solubility and stability of peptide-based drug candidates. chemimpex.com
Bioconjugation Employed in techniques to attach biomolecules to surfaces or other molecules. chemimpex.com
Boc-4-amino-2,2-dimethyl-butyric acid Boc Peptide Synthesis Acts as a protected amino acid in peptide synthesis, particularly in Boc-chemistry protocols. chemimpex.com
Pharmaceutical Development Utilized in the design of novel therapeutic agents due to its unique structural properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B6360526 Fmoc-4-amino-2,2-dimethyl-butyric acid CAS No. 1310680-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYZWIAAJJHSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157764
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-24-0
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc 4 Amino 2,2 Dimethyl Butyric Acid

Established Synthetic Routes to 4-amino-2,2-dimethyl-butyric Acid Backbone

The synthesis of the 4-amino-2,2-dimethyl-butyric acid backbone is a multi-step process that often begins with commercially available precursors and involves key functional group transformations.

Precursor Synthesis and Functional Group Transformations

One common approach to synthesizing β-amino acids and their derivatives is through the Reformatsky reaction. researchgate.netorganic-chemistry.org This reaction typically involves the addition of an organozinc reagent, derived from an α-haloester, to an imine. For the synthesis of the 4-amino-2,2-dimethyl-butyric acid backbone, a suitable strategy would involve precursors that can generate the required carbon skeleton.

A plausible route begins with 3,3-dimethylacrylic acid. This precursor can be subjected to a series of reactions to introduce the amino functionality at the 4-position. Alternatively, a Michael addition of a nitrogen-containing nucleophile to a suitably substituted α,β-unsaturated ester can be employed.

Another established method involves the homologation of α-amino acids to their β-amino acid counterparts through the Arndt-Eistert reaction. core.ac.uk This process involves the conversion of an N-protected α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement. core.ac.uk

Optimization of Reaction Conditions for Backbone Formation

The efficiency of the synthesis of the 4-amino-2,2-dimethyl-butyric acid backbone is highly dependent on the optimization of reaction conditions. For instance, in Reformatsky-type reactions, the choice of metal can be critical. While zinc is traditionally used, other metals like indium have been shown to mediate these reactions efficiently, sometimes even under solvent-free conditions. researchgate.net The use of co-catalysts, such as copper salts, can also enhance the diastereoselectivity of the reaction. beilstein-journals.org

The table below summarizes key reaction parameters and their impact on the formation of β-amino esters, which are direct precursors to the target backbone.

Reaction TypeMetal/CatalystSolventTemperatureOutcome
Aza-ReformatskyZinc/Copper(I) chloride2-Me-THFNot specifiedHigh diastereoselectivity (>90% de) beilstein-journals.org
Indium-mediated ReformatskyIndiumSolvent-freeRoom TemperatureGood to excellent yields researchgate.net
Manganese-mediated ReformatskyActivated ManganeseNot specifiedRoom TemperatureGood yields without Lewis acid researchgate.net

Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function in peptide synthesis due to its base-lability, which allows for mild deprotection conditions. nih.gov

Conventional Fmoc Protection Techniques

The standard method for the Fmoc protection of an amino acid involves the reaction of the free amino acid with an Fmoc-donating reagent in the presence of a base. The most common reagents for this purpose are 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). acs.org The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane-water or acetone-water, with a base like sodium bicarbonate or sodium carbonate to maintain a basic pH.

A general procedure involves dissolving the amino acid in an aqueous solution of sodium bicarbonate and then adding a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent. The reaction mixture is stirred for several hours to ensure complete protection of the amino group.

Advancements in Fmoc-Cl Based Protection

While Fmoc-OSu is often preferred to minimize the formation of dipeptide impurities, advancements have been made in the use of Fmoc-Cl. acs.org One strategy to prevent side reactions, such as oligomerization, during Fmoc protection is the intermediate silylation of the carboxylic acid. nih.gov This temporarily protects the carboxylic acid and prevents it from reacting with the activated Fmoc reagent.

Furthermore, research has focused on developing improved reaction conditions for Fmoc protection in aqueous media, which is more environmentally friendly. rsc.org These methods often proceed under mild, catalyst-free conditions and have shown high chemoselectivity. rsc.org For complex amino acids, a temporary Cu(II) complexation strategy has been developed. acs.orgnih.gov This method relies on the formation of a copper complex involving the α-amino and carboxylic acid groups, which selectively blocks these functionalities, allowing the desired amino group to be protected with Fmoc-Cl or Fmoc-OSu. acs.orgnih.gov

Asymmetric Synthesis of Enantiopure Fmoc-4-amino-2,2-dimethyl-butyric Acid Derivatives

The biological activity of peptides is often dependent on the stereochemistry of their constituent amino acids. Therefore, the asymmetric synthesis of enantiopure this compound is of significant importance.

Several strategies have been developed for the enantioselective synthesis of β-amino acids. hilarispublisher.com One powerful approach is the use of chiral auxiliaries. For instance, N-tert-butylsulfinyl imines can be used in aza-Reformatsky reactions to achieve high diastereoselectivity. beilstein-journals.orgnih.gov The chiral auxiliary directs the addition of the nucleophile to one face of the imine, leading to the formation of a single diastereomer. This diastereomer can then be further processed to yield the desired enantiopure β-amino acid.

Another approach is the use of chiral catalysts. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully employed for the enantioselective synthesis of gem-disubstituted piperazin-2-ones, which can be precursors to chiral β-amino acids. rsc.orgnih.gov Additionally, rhodium-catalyzed enantioselective C-H amidation has been reported for the desymmetrization of gem-dimethyl groups, providing access to synthetically important β-amino alcohols with high enantioselectivity. researchgate.net

The table below outlines some asymmetric synthesis methods applicable to the preparation of chiral β-amino acids.

MethodChiral SourceKey ReactionEnantiomeric Excess (ee) / Diastereomeric Excess (de)
Aza-ReformatskyN-tert-butylsulfinyl imineZinc-mediated additionUp to >98% de beilstein-journals.org
Decarboxylative Asymmetric Allylic AlkylationChiral Palladium-catalystPalladium-catalyzed alkylationUp to 95% ee nih.gov
Catalytic Asymmetric Mannich ReactionChiral organic catalystIn situ generation of iminesHigh enantioselectivity organic-chemistry.org
Photoredox-mediated C-O bond activationChiral N-sulfinyl imineRadical additionNot specified nih.gov

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a foundational strategy for introducing stereocenters. This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of β-amino acids, this method has proven to be robust and reliable. nih.gov

One notable chiral auxiliary is pseudoephedrine, which can be used to synthesize α-substituted β-amino acids with a high degree of stereoselectivity. nih.gov The process typically involves the coupling of the chiral auxiliary to a β-alanine derivative, followed by diastereoselective alkylation. The gem-dimethyl substitution at the 2-position of the butyric acid backbone of the target molecule presents a unique synthetic challenge. In a general sense, the enolate of a β-amino acid derivative attached to a chiral auxiliary can be alkylated. While direct dimethylation in a single step is challenging, a stepwise introduction of the methyl groups could be envisioned. The diastereoselectivity of such alkylation reactions is often high, as demonstrated in the methylation of related systems. researchgate.net

Another effective class of chiral auxiliaries is the N-sulfinylamines, such as N-tert-butanesulfinamide. These auxiliaries react with aldehydes to form N-sulfinyl imines, which can then undergo diastereoselective additions. For a precursor to this compound, a suitable aldehyde could be subjected to the addition of a methyl nucleophile, followed by a second methylation or an alternative strategy to install the gem-dimethyl group.

Chiral AuxiliarySubstrateReagentDiastereomeric Excess (d.e.)Reference
Pseudoephedrineβ-alanine derivativeMethyl Iodide>95% nih.gov
N-tert-butanesulfinamideAldehydeGrignard Reagentup to 98%

Stereoselective Catalytic Methods

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. psu.edu For the synthesis of β-amino acids, the hydrogenation of β-aminoacrylates or other unsaturated precursors using a chiral catalyst can provide the desired product with high enantioselectivity. acs.orgacs.org

The synthesis of this compound via this route would likely involve a precursor such as a β-amido-α,β-unsaturated ester with a gem-dimethyl group at the β-position relative to the ester. The hydrogenation of the double bond, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), would generate the chiral center at the 4-position. psu.edu The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

Catalyst SystemSubstrate TypeEnantiomeric Excess (e.e.)Reference
Rh-PhanePhosβ-acetamidoacrylate>99%
Ru-BINAPβ-ketoesterup to 98%

Large-Scale Preparative Asymmetric Synthesis

The demand for enantiomerically pure β-amino acids in drug development necessitates synthetic routes that are amenable to large-scale production. acs.orgnih.gov While specific large-scale synthesis data for this compound is not extensively published, the principles of process chemistry suggest that catalytic methods are generally preferred for their efficiency and reduced waste.

A scalable synthesis would likely rely on a highly efficient catalytic step, such as the asymmetric hydrogenation mentioned previously, or a biocatalytic approach. nih.gov Biocatalysis, using enzymes like transaminases, can offer exceptional selectivity and operate under mild, environmentally benign conditions, making it an attractive option for industrial-scale synthesis. nih.gov For instance, a β-keto acid precursor could be stereoselectively aminated using an engineered ω-transaminase to yield the desired β-amino acid. nih.gov

Novel Synthetic Approaches and Derivatizations

Ongoing research continues to uncover new and innovative methods for the synthesis of complex amino acids like this compound.

Organozinc Chemistry in Fmoc-Amino Acid Synthesis

Organozinc reagents have emerged as versatile tools in organic synthesis, particularly for the formation of carbon-carbon bonds. ncl.ac.uk The use of organozinc chemistry for the direct synthesis of Fmoc-protected amino acids has been demonstrated, offering a streamlined approach that avoids multiple protection and deprotection steps. ncl.ac.uk

A potential route to this compound using this chemistry could involve the reaction of a suitably protected 4-halobutyric acid derivative to form an organozinc reagent. This reagent could then be coupled with an appropriate electrophile. More elegantly, a Reformatsky-type reaction involving an N-protected imine and a zinc enolate of a 2,2-dimethylacetate derivative could construct the carbon skeleton. The synthesis of β-amido zinc reagents and their subsequent coupling reactions have been shown to be effective, although β-elimination can be a competing side reaction that needs to be carefully controlled, for instance by using polar aprotic solvents like DMF. ncl.ac.uk

Chemical Modification of Standard Amino Acid Precursors

The modification of readily available proteinogenic amino acids provides a cost-effective and stereochemically defined pathway to unnatural amino acids. For instance, amino acids like aspartic acid or glutamic acid can serve as chiral pool starting materials.

A plausible, though multi-step, synthetic sequence could start from a derivative of aspartic acid. The side-chain carboxylic acid could be reduced to an alcohol, converted to a leaving group, and then displaced to introduce one of the methyl groups. Subsequent manipulation of the backbone and introduction of the second methyl group would be required. A more direct approach could involve the Hofmann rearrangement of Fmoc-protected asparagine or glutamine to generate a diamine precursor, which could then be further modified. cam.ac.uk For example, the synthesis of Fmoc-protected azido (B1232118) amino acids from asparagine and glutamine has been reported, showcasing the utility of these proteinogenic amino acids as starting materials for complex derivatives. cam.ac.uk

Applications in Peptide and Peptidomimetic Chemistry

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Fmoc-4-amino-2,2-dimethyl-butyric acid is well-suited for incorporation into these synthetic protocols.

The presence of the base-labile Fmoc protecting group makes this compound fully compatible with the widely used Fmoc/tBu (tert-butyl) orthogonal protection strategy in SPPS. du.ac.in In this methodology, the Fmoc group provides temporary protection of the Nα-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). du.ac.inuci.edu This allows for the sequential addition of subsequent amino acid residues to the growing peptide chain.

The general workflow for integrating this compound into an Fmoc-SPPS protocol involves the following steps:

Deprotection: Removal of the Fmoc group from the resin-bound peptide to expose a free amine.

Activation: The carboxylic acid of this compound is activated using a coupling reagent to form a reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). embrapa.br

Coupling: The activated amino acid is then coupled to the free amine of the resin-bound peptide, forming a new peptide bond. embrapa.br

Washing: The solid support is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence. The stability of the Fmoc group to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups is a key feature of this orthogonal strategy. chempep.com

The steric hindrance introduced by the gem-dimethyl group on the α-carbon of this compound can influence coupling efficiency. While this steric bulk can sometimes lead to slower coupling reactions, the use of potent activation reagents and optimized reaction conditions can generally overcome this challenge. merckmillipore.com The purity of the final peptide is significantly influenced by the quality of the Fmoc-amino acid building blocks used. sigmaaldrich.com The presence of impurities such as dipeptides or β-alanine derivatives in the starting material can lead to the incorporation of incorrect sequences, complicating the purification of the target peptide. nih.gov Therefore, using highly pure this compound is crucial for achieving high-purity peptides. sigmaaldrich.com

Table 1: Factors Influencing Coupling Efficiency and Peptide Purity

FactorInfluenceMitigation Strategies
Steric Hindrance The gem-dimethyl group can slow down coupling reactions.Use of potent coupling reagents (e.g., HATU, COMU), extended coupling times, or double coupling cycles. merckmillipore.comnih.govsemanticscholar.org
Purity of Building Block Impurities in the Fmoc-amino acid can lead to deletion or insertion sequences.Utilization of high-purity (>99%) this compound. sigmaaldrich.comnih.gov
Coupling Reagents The choice of coupling reagent can affect the rate and completeness of the reaction.Selection of appropriate coupling reagents based on the specific peptide sequence and steric hindrance. embrapa.br
Reaction Conditions Solvent, temperature, and concentration can impact coupling efficiency.Optimization of reaction conditions, including the use of solvents like DMF or NMP and potentially elevated temperatures. unifi.it

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable building block in the design of such molecules.

The gem-dimethyl group in this compound introduces significant conformational constraints on the peptide backbone. By restricting the rotational freedom around the α-carbon, the incorporation of this non-natural amino acid can help to lock the peptide into a specific three-dimensional structure. This pre-organization can be advantageous for enhancing binding affinity to a biological target by reducing the entropic penalty of binding.

Natural peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. nih.gov The incorporation of unnatural amino acids like 4-amino-2,2-dimethyl-butyric acid is a common strategy to increase resistance to enzymatic cleavage. The bulky gem-dimethyl group can sterically hinder the approach of proteases, thereby preventing the hydrolysis of adjacent peptide bonds and increasing the in vivo half-life of the peptide.

The unique structure of this compound also lends itself to the development of hybrid constructs that bridge the gap between traditional peptides and small molecules. nih.gov By incorporating this building block, it is possible to introduce non-peptidic features into a peptide sequence, potentially modulating its pharmacological properties. These hybrid molecules can benefit from the target specificity often associated with peptides while gaining improved stability and pharmacokinetic profiles characteristic of small molecules. nih.gov

Contribution to Unnatural Amino Acid Libraries and Scaffolds

The distinct architecture of this compound makes it a valuable building block for expanding the chemical space of peptide-based molecules.

Generation of Diverse Peptide Libraries for Research Screening

The synthesis of combinatorial peptide libraries is a cornerstone of drug discovery and biomolecular screening, allowing for the rapid identification of ligands for various biological targets. americanpeptidesociety.org The inclusion of unnatural amino acids like 4-amino-2,2-dimethyl-butyric acid significantly broadens the diversity of these libraries beyond the canonical 20 proteinogenic amino acids. nih.gov The Fmoc protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, enabling the creation of vast collections of unique peptide sequences. americanpeptidesociety.orgchemimpex.com

The gem-dimethyl group on the α-carbon introduces a level of steric hindrance and conformational rigidity that is not present in natural amino acids. This structural feature can lead to peptides with novel three-dimensional arrangements, potentially uncovering interactions with biological targets that are inaccessible to libraries composed solely of natural amino acids. The use of such modified peptides in screening can lead to the discovery of more stable and bioactive lead compounds. nih.gov While the direct application of this compound in large-scale library synthesis is an area of growing interest, the principles of combinatorial chemistry support its potential to generate peptides with unique properties for screening against targets like proteases, receptors, and other proteins. americanpeptidesociety.orgnih.gov

Application in Biomimetic Scaffold Construction

Biomimetic scaffolds are synthetic structures designed to mimic the function and architecture of natural biological molecules. Peptides and peptidomimetics constructed from β-amino acids are of particular interest for creating such scaffolds due to their propensity to form stable, well-defined secondary structures that are resistant to proteolytic degradation. nih.govacs.org These scaffolds can serve as templates for presenting functional groups in a precise three-dimensional arrangement, mimicking the active sites of proteins or other bioactive molecules. nih.gov

The incorporation of 4-amino-2,2-dimethyl-butyric acid can significantly influence the folding and stability of these scaffolds. The gem-dimethyl group can act as a conformational lock, pre-organizing the peptide backbone into specific secondary structures like helices or turns. nih.gov This is a key principle in the design of "foldamers," which are oligomers that adopt predictable, compact structures. acs.org While specific examples of biomimetic scaffolds built exclusively with this amino acid are emerging, the foundational research on β-peptides and conformationally constrained amino acids suggests its strong potential in the construction of novel biomaterials and therapeutic agents with defined tertiary folding patterns. nih.govrsc.org

Role in Modulating Peptide Properties for Research

The introduction of this compound into a peptide sequence can profoundly alter its physicochemical properties, providing researchers with a tool to fine-tune peptides for specific research applications.

Hydrophobicity and Solubility Modulation

By strategically placing this amino acid within a peptide sequence, researchers can modulate its hydrophobic character. This can be particularly useful in the design of peptide-based drugs, where balancing hydrophobicity is crucial for achieving the desired pharmacokinetic profile. nih.gov The ability to systematically alter hydrophobicity also aids in fundamental research on peptide folding and protein-protein interactions.

Interactive Table: Physicochemical Properties of 4-amino-2,2-dimethyl-butyric acid

PropertyValueSource
Molecular FormulaC21H23NO4 chemimpex.com
Molecular Weight353.42 g/mol chemimpex.com
Melting Point136-149 °C chemimpex.com

Conformational Control in Peptide Sequences

One of the most significant contributions of 4-amino-2,2-dimethyl-butyric acid is its ability to exert conformational control over the peptide backbone. The presence of the gem-dimethyl group at the α-position restricts the rotational freedom around the adjacent single bonds, a phenomenon often referred to as the Thorpe-Ingold effect. nih.gov This steric hindrance significantly narrows the range of accessible dihedral angles (phi and psi), forcing the peptide backbone to adopt a more defined and predictable conformation. nih.gov

The incorporation of β-amino acids, in general, is known to induce the formation of unique secondary structures, such as various types of helices and turns, that differ from those formed by α-peptides. nih.gov The combination of the β-amino acid backbone and the gem-dimethyl substitution in 4-amino-2,2-dimethyl-butyric acid provides a powerful strategy for designing peptides with specific, stable secondary structures. This conformational pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding. nih.gov While detailed structural analyses of peptides containing this specific residue are a subject of ongoing research, the principles of conformational constraint suggest its utility in designing peptidomimetics with improved biological activity. nih.gov

Application in Peptide Fragment Condensation Strategies

The synthesis of long peptides can be challenging due to cumulative coupling inefficiencies and the potential for aggregation. Peptide fragment condensation, where smaller, protected peptide fragments are synthesized and then joined together, is a strategy to overcome these limitations. nih.govspringernature.com This approach is particularly useful for producing large or complex peptides.

Structural and Conformational Investigations

Analysis of Steric Hindrance Effects Induced by Dimethyl Substitution

The replacement of the two α-hydrogens with bulkier methyl groups, a feature known as the gem-dimethyl effect, imposes severe steric constraints on the molecule. This substitution drastically reduces the conformational freedom around the α-carbon. jst.go.jp In a typical amino acid, a wide range of backbone dihedral angles, phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C' bond), are possible. However, the presence of the two methyl groups in 4-amino-2,2-dimethyl-butyric acid leads to steric clashes with the peptide backbone atoms, significantly restricting the allowed φ and ψ angles. youtube.com

This restriction is most clearly illustrated by comparing the allowed regions in a Ramachandran plot for a simple amino acid like glycine (B1666218) versus an α,α-disubstituted one like α-aminoisobutyric acid (Aib), which is structurally analogous to the 2,2-dimethyl portion of the title compound. researchgate.net While glycine can occupy a wide area of the plot, the conformations of Aib are largely confined to the regions corresponding to right- and left-handed helices.

Amino AcidAllowed φ (phi) AnglesAllowed ψ (psi) AnglesConformational Flexibility
GlycineBroad rangeBroad rangeHigh
α,α-Disubstituted (e.g., Aib)Restricted to helical regions (~±57°)Restricted to helical regions (~±47°)Low
This table illustrates the general reduction in conformational freedom due to gem-dialkyl substitution, with Aib serving as a well-studied proxy.

This inherent rigidity is a key feature exploited by peptide chemists to enforce specific structural motifs. The steric hindrance effectively locks the peptide backbone into a more predictable conformation. nih.govnih.gov

Conformational Preferences and Rotational Barriers in 4-amino-2,2-dimethyl-butyric Acid Derivatives

The steric limitations imposed by the gem-dimethyl group directly lead to strong conformational preferences. The energy barriers for rotation around the N-Cα and Cα-C' bonds are significantly higher than in unsubstituted amino acids. As a result, derivatives of 4-amino-2,2-dimethyl-butyric acid preferentially adopt folded or helical structures. researchgate.net

Studies on analogous α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), show a strong propensity to form stable 3(10)-helical structures, even in short peptides and in solvents known to disrupt helices. researchgate.netnih.gov This preference is a direct consequence of the dimethyl substitution, which favors the dihedral angles characteristic of such helices. In contrast, increasing the size of the alkyl groups, for example to diethylglycine, can shift the preference to a fully extended conformation, highlighting the specific role of the methyl groups. researchgate.net Computational energy calculations and experimental data from techniques like infrared absorption, 1H NMR, and circular dichroism on related compounds confirm that helical and turn structures are the most stable conformations. nih.gov

Impact on Secondary Structure Formation in Peptides (e.g., Beta-Turn Induction)

One of the most significant applications of Fmoc-4-amino-2,2-dimethyl-butyric acid and similar constrained amino acids is in the deliberate engineering of peptide secondary structures, particularly β-turns. nih.gov A β-turn is a structural motif where the polypeptide chain reverses its direction, a feature stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

The incorporation of Cα,α-disubstituted amino acids is a well-established strategy to promote the formation of β-turns and helical structures. acs.org When placed at the i+1 or i+2 position of a tetrapeptide sequence, the restricted torsional angles of the 2,2-dimethyl-butyric acid moiety steer the peptide backbone into a turn conformation. X-ray diffraction studies on model peptides containing similar α,α-dialkylated residues have confirmed their role in forming various β-turn types. nih.gov For example, the peptide Boc-Ala-Dpg-Ala-OMe, where Dpg is the similar α,α-di-n-propylglycine, adopts a distorted type II β-turn. nih.gov

Residue PositionDihedral Angle (φ)Dihedral Angle (ψ)Turn Type
i+1 (Dpg)+66.2°+19.3°Distorted Type II β-turn
i+2 (Ala)-92.1°-1.7°Distorted Type II β-turn
Data derived from the crystal structure of Boc-Ala-Dpg-Ala-OMe, a model peptide containing a Cα,α-disubstituted residue, demonstrating the angles forced by the substitution. nih.gov

The stability of these induced turns can be confirmed in solution using variable-temperature (VT) NMR experiments. A small temperature coefficient (Δδ/ΔT) for an amide proton chemical shift indicates that the proton is shielded from the solvent, likely due to its participation in a stable intramolecular hydrogen bond—the hallmark of a β-turn. nih.govacs.org Studies on tetrapeptides with constrained cyclic amino acids at the i+1 position show that the NH proton of the i+3 residue consistently displays a low temperature coefficient, confirming a stable β-turn structure. acs.org

Stereochemical Characterization of this compound and its Derivatives

From a stereochemical perspective, 4-amino-2,2-dimethyl-butyric acid is an achiral molecule. The C-2 carbon (α-carbon) is not a stereocenter because it is bonded to two identical methyl groups. Consequently, the Fmoc-protected compound, this compound, is also achiral with respect to this position.

The characterization of the compound relies on standard analytical techniques. Its identity is confirmed by its molecular formula and mass, which can be precisely determined using mass spectrometry. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated.

PropertyValue
Molecular FormulaC21H23NO4
Monoisotopic Mass353.16272 Da
InChIKeyJNYZWIAAJJHSFW-UHFFFAOYSA-N
Chirality (at C-2)Achiral
Predicted CCS ([M+H]+)185.4 Ų
Physicochemical properties for this compound. uni.lu

While the parent amino acid is achiral, it is a common strategy in peptide design to synthesize derivatives that incorporate chirality elsewhere in the molecule. For instance, creating chiral centers within the side chain can be used to control the helical screw sense (right-handed vs. left-handed) of peptides containing these residues. nih.govnih.gov

Derivatization and Functionalization Strategies

Orthogonal Protection Schemes for Multi-Functional Amino Acids

Orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of one functional group in the presence of others. peptide.comresearchgate.net This strategy is crucial when dealing with multi-functional amino acids that require specific modifications.

The most widely employed orthogonal protection scheme in SPPS is the Fmoc/tBu (tert-butyl) strategy. peptide.comresearchgate.netiris-biotech.de In this approach, the N-terminal α-amino group is protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu) or trityl (Trt). peptide.com The Fmoc group is typically removed using a secondary amine base, such as piperidine (B6355638), which does not affect the acid-labile side-chain protecting groups. peptide.com

Conversely, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is considered quasi-orthogonal because both protecting groups are removed by acid, albeit under different strengths. peptide.comresearchgate.net The Boc group is cleaved with moderate acids like trifluoroacetic acid (TFA), whereas the benzyl-based groups require stronger acids for removal. peptide.com

For Fmoc-4-amino-2,2-dimethyl-butyric acid, the Fmoc group provides temporary protection of the amino terminus, allowing for its integration into a growing peptide chain. Once incorporated, the Fmoc group can be selectively removed to allow for the addition of the next amino acid in the sequence.

Protecting GroupChemical NameCleavage ConditionOrthogonality to Fmoc
Boc tert-butyloxycarbonylModerate Acid (e.g., TFA)Yes
tBu tert-butylStrong Acid (e.g., TFA)Yes
Trt TritylMild AcidYes
Bzl BenzylStrong Acid (e.g., HF)Quasi-orthogonal

While this compound itself does not have a traditional reactive side chain, its core structure can be considered a modifiable component. The synthesis of derivatives often involves the functionalization of the carbon backbone prior to the introduction of the Fmoc and carboxylic acid moieties. However, in the context of a larger peptide, the amino group, once deprotected, can be selectively functionalized.

Strategies for the functionalization of amino acid side chains are diverse and can include alkylation, acylation, and the introduction of reporter groups or cross-linkers. researchgate.net The choice of protecting group for any introduced functionality is critical to maintain orthogonality with the Fmoc/tBu strategy. For example, if a hydroxyl group were to be introduced on a derivative, it could be protected as a tBu ether, which would be cleaved simultaneously with other tBu-protected side chains during the final deprotection step.

Introduction of Diverse Functional Groups for Research Applications

This compound serves as a valuable building block for introducing unique structural motifs and functional groups into peptides and other molecules. chemimpex.com Its incorporation can influence the conformational properties of a peptide, enhancing stability and, in some cases, biological activity. chemimpex.com

The gem-dimethyl group on the carbon adjacent to the carboxylic acid can provide steric hindrance, which can influence enzymatic degradation and receptor binding. This makes it a useful component in the design of peptidomimetics and peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com

Furthermore, the amino group, after deprotection of the Fmoc group, provides a reactive handle for the attachment of a wide array of functional moieties. This is particularly useful in the construction of peptide libraries for drug discovery, where diverse side chains can be introduced at a specific position to probe structure-activity relationships. chemimpex.com It is also utilized in bioconjugation to link peptides to other biomolecules for applications such as targeted drug delivery. chemimpex.comchemimpex.com

Design of Cleavable Linkers and Self-Immolative Spacers based on 4-aminobutyric acid Derivatives

Cleavable linkers and self-immolative spacers are critical components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs), designed to release a therapeutic payload under specific conditions. youtube.com Derivatives of 4-aminobutyric acid (GABA) have been explored as promising candidates for such applications due to their ability to undergo rapid intramolecular cyclization to form a stable γ-lactam, leading to the release of a linked molecule. researchgate.net

The design of these systems typically involves masking the amine of the GABA derivative with a trigger-responsive protecting group. Upon cleavage of this trigger (e.g., by a specific enzyme or a change in pH), the liberated amine attacks the ester or carbamate (B1207046) linkage at the other end of the molecule, leading to cyclization and release of the payload. researchgate.net Research into N- and α-substituted derivatives of 4-aminobutyric acid has demonstrated that their cyclization rates can be finely tuned by modifying their molecular structure, with some derivatives exhibiting half-lives as short as 2 to 39 seconds at physiological pH and temperature. researchgate.net This rapid and spontaneous release mechanism makes them highly suitable for self-immolative systems. researchgate.net

Derivative TypeTriggerRelease MechanismApplication
Enzyme-cleavable Specific enzyme (e.g., cathepsin B)Enzymatic cleavage followed by cyclizationAntibody-Drug Conjugates (ADCs)
pH-sensitive Acidic environment (e.g., tumor microenvironment)Protonation and subsequent cyclizationTargeted drug delivery
Reductively-cleavable Reducing agent (e.g., glutathione)Reduction of a trigger group followed by cyclizationHypoxia-activated prodrugs

Regioselective Modification Protocols

Regioselective modification refers to the chemical alteration of a specific site within a molecule that has multiple reactive positions. In the context of this compound, the primary sites for modification are the N-terminal amine (after Fmoc deprotection) and the C-terminal carboxylic acid.

The orthogonal protection strategy discussed earlier is the key to achieving regioselectivity. For instance, while the amino acid is attached to a solid support via its carboxylic acid, the Fmoc-protected amine is unreactive. After the completion of peptide synthesis, the N-terminus can be selectively modified while the peptide remains on the resin with its side chains protected.

Post-synthetic modifications can also be performed in solution after the peptide has been cleaved from the resin and all protecting groups have been removed. In such cases, the inherent differences in the reactivity of various functional groups (e.g., the N-terminal amine versus the ε-amino group of a lysine (B10760008) residue) can be exploited to achieve regioselectivity, often by carefully controlling the reaction conditions such as pH. acs.org For this compound, its unique structure can be leveraged to direct modifications to specific locations within a larger biomolecule.

Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to verifying the molecular structure of the compound. These methods probe the molecule with electromagnetic radiation and analyze the resulting spectrum to provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For Fmoc-4-amino-2,2-dimethyl-butyric acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the connectivity of atoms and to analyze its conformational preferences.

¹H NMR: This experiment provides information about the hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methylene (B1212753) and methine protons of the methoxycarbonyl group (around 4.2-4.5 ppm), and the protons of the dimethyl-butyric acid backbone. The gem-dimethyl group would appear as a sharp singlet, while the adjacent methylene groups would show distinct multiplets.

¹³C NMR: This spectrum reveals the carbon skeleton of the molecule. Distinct peaks would correspond to the carbonyl carbons (carboxyl and carbamate), the numerous aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid portion, including the quaternary carbon and the gem-dimethyl carbons. nih.gov

2D NMR for Conformer Analysis: Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining the three-dimensional structure and preferred conformations. nih.govacs.org These experiments detect through-space interactions between protons that are close to each other, even if they are not directly connected by bonds. For instance, ROESY correlations can reveal the spatial orientation of the bulky Fmoc group relative to the amino acid side chain, providing insight into sterically favored conformers. nih.gov Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton signals to their directly attached carbons and to confirm long-range connectivity, respectively, solidifying the structural assignment. nih.govnih.gov

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to validate the molecular formula, C₂₁H₂₃NO₄. uni.lu

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it provides structural information. The molecule is ionized, and the resulting molecular ion is fragmented. The pattern of fragments is characteristic of the compound's structure. Common fragmentation pathways for Fmoc-amino acids include:

Cleavage of the Fmoc group, which can produce a characteristic ion at m/z 179 (dibenzofulvene cation) or a neutral loss of 178 Da.

Loss of CO₂ (44 Da) from the carboxylic acid group.

Cleavages along the butyric acid backbone. libretexts.orgresearchgate.net

The table below shows predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are commonly observed in electrospray ionization (ESI) mass spectrometry.

Predicted Mass Spectrometry Data for this compound

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 354.17000
[M+Na]⁺ 376.15194
[M-H]⁻ 352.15544
[M+NH₄]⁺ 371.19654
[M+K]⁺ 392.12588
[M+H-H₂O]⁺ 336.15998

Data sourced from PubChem CID 86810495. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is used to separate the target compound from impurities, starting materials, and by-products. It is the primary method for assessing the purity of a sample and for isolating the final product.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers typically report purity levels of >95% or >99% as determined by HPLC. nih.gov

A common setup involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA). The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the Fmoc group strongly absorbs light (e.g., 265 nm or 301 nm). researchgate.net The purity is calculated by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

In the context of peptide synthesis, HPLC is also invaluable for monitoring reaction progress and determining yield. By analyzing aliquots of the reaction mixture over time, researchers can track the consumption of the Fmoc-amino acid and the formation of the desired peptide product. customs.go.jp

For the analysis of the core amino acid (4-amino-2,2-dimethyl-butyric acid) in complex biological matrices or after cleavage from a peptide, a more sensitive and specific technique is required. Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI-MS/MS offers significant advantages in speed, resolution, and sensitivity over conventional HPLC. nih.govresearchgate.net

Because small, polar amino acids can be poorly retained on standard reversed-phase columns, a pre-column derivatization step is often employed. nih.gov The free amino group of the cleaved amino acid is reacted with a derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), to attach a hydrophobic tag. acs.org This derivatization enhances chromatographic retention and improves ionization efficiency in the mass spectrometer.

The UPLC system provides rapid and high-resolution separation of the derivatized amino acids, which are then detected by the tandem mass spectrometer. Using modes like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific fragmentation transition for the derivatized amino acid, providing exceptional selectivity and allowing for accurate quantification even at very low concentrations. nih.gov

Qualitative Analytical Tests in Peptide Synthesis (e.g., Kaiser Test)

During solid-phase peptide synthesis (SPPS), it is critical to ensure that each amino acid coupling step goes to completion before proceeding to the next cycle. The Kaiser test, or ninhydrin (B49086) test, is a simple and rapid qualitative colorimetric assay used for this purpose. fiveable.mepeptide.com

This compound is used to extend a peptide chain that is anchored to a solid support (resin). After the previous amino acid has been deprotected, its free primary amine is available to react with the carboxylic acid of the incoming this compound. The Kaiser test is performed on a few beads of the resin after this coupling reaction to check for any remaining free primary amines. peptide.com

Procedure and Chemistry: A small sample of resin beads is taken from the reaction vessel and washed. The beads are then treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/butanol and heated. peptide.comiris-biotech.de

Interpretation of Results:

Negative Test (Yellow/Colorless Beads): If the coupling reaction was successful, there will be no free primary amines on the resin (as they are now capped with the Fmoc-amino acid). The beads and solution will remain yellow or colorless. This indicates that the synthesis can proceed to the next step: deprotection of the Fmoc group. chempep.com

Positive Test (Blue/Purple Beads): If the beads turn a deep blue or purple color, it signifies the presence of unreacted primary amines. fiveable.mechempep.com This indicates an incomplete or failed coupling reaction. The coupling step must then be repeated (recoupling) to ensure all peptide chains are extended before continuing the synthesis.

This simple test is indispensable in SPPS for preventing the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the final product.

Theoretical and Computational Approaches

Molecular Modeling and Dynamics Simulations of Fmoc-4-amino-2,2-dimethyl-butyric Acid Containing Peptides

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of peptides containing this compound at an atomic level. uab.cat These simulations allow researchers to observe the dynamic evolution of peptide structures over time, providing a deeper understanding of their folding, dimerization, and interaction with other molecules. uab.cat

The general methodology for such simulations involves several key steps:

Force Field Selection: A crucial aspect of MD simulations is the choice of a force field, which is a set of parameters that defines the potential energy of the system. The GROMACS OPLS-AA force field is one example that has been used for simulations of Fmoc-amino acid systems. nih.gov

System Setup: The peptide containing this compound is placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. nih.gov The TIP3P model is a common choice for representing water molecules. nih.gov

Simulation Protocol: The simulation is run for a specific duration, often on the nanosecond timescale, using an integrator like the leap-frog algorithm. nih.gov The system's temperature and pressure are controlled to maintain realistic conditions. nih.gov

These simulations can provide detailed information on various aspects of peptide behavior, including conformational changes, stability of secondary structures, and interactions with solvent molecules. nih.gov For example, simulations can track the root-mean-square deviation (RMSD) of the peptide backbone to assess its structural stability over time.

Computational Chemistry for Conformational Prediction and Strain Analysis

Computational chemistry offers a suite of methods to predict the preferred conformations of molecules and analyze the steric and electronic strains within them. For a molecule like this compound, with its considerable steric bulk, understanding its conformational landscape is essential for predicting how it will influence the structure of a peptide chain.

Conformational analysis of similar complex molecules has been successfully performed using computational methods. researchgate.net These studies often employ techniques like density functional theory (DFT) to calculate the energies of different conformations and identify the most stable ones. The presence of the gem-dimethyl group on the β-carbon of the amino acid backbone is expected to significantly restrict the torsional angles (phi and psi) of the peptide backbone, thereby imposing a specific local conformation.

In Silico Design of Novel 4-amino-2,2-dimethyl-butyric Acid Analogs

The core structure of 4-amino-2,2-dimethyl-butyric acid serves as a valuable scaffold for the in silico design of novel analogs with tailored properties. chemsynthesis.comresearchgate.net By computationally modifying the parent structure, researchers can explore a vast chemical space to identify new molecules with potentially enhanced characteristics for applications in drug discovery and materials science. chemimpex.com

The design process often involves:

Pharmacophore Modeling: Identifying the key chemical features responsible for a desired biological activity.

Virtual Screening: Docking large libraries of virtual compounds into the active site of a target protein to predict binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For instance, analogs could be designed to modulate the lipophilicity, hydrogen bonding capacity, or steric bulk of the original molecule. The tert-butoxycarbonyl (Boc) protected version, Boc-4-amino-2,2-dimethyl-butyric acid, is another example of a derivative used in peptide synthesis that can be studied computationally. chemimpex.com These in silico approaches can significantly accelerate the discovery of new and improved analogs by prioritizing the most promising candidates for chemical synthesis and experimental testing. chemimpex.com

Self-Assembly Simulations of Derivatives and Peptides

A fascinating aspect of Fmoc-protected amino acids is their ability to self-assemble into ordered nanostructures, such as fibrils and gels. nih.gov Molecular dynamics simulations are instrumental in understanding the fundamental driving forces behind this self-assembly process.

Simulations of Fmoc-dialanine (Fmoc-AA) have provided a detailed picture of how these molecules come together. nih.gov The process is characterized by the stacking of the aromatic fluorenyl groups in the core of the fibril, driven by π-π stacking interactions. nih.gov Hydrogen bonds between the amino acid residues further stabilize the assembly. nih.gov

Key findings from these simulations include:

The ordered stacking of the fluorenyl rings, with characteristic distances of approximately 0.41 to 0.5 nm. nih.gov

The convergence of initially loosely stacked molecules into a condensed fibril structure. nih.gov

The distribution of hydrogen bonds between adjacent molecules, which contributes to the stability of the final assembly. nih.gov

While these simulations were performed on a related system, the insights gained are directly relevant to the self-assembly of peptides containing this compound. The bulky dimethyl groups would likely influence the packing of the molecules within the self-assembled structure, a hypothesis that can be rigorously tested through further computational studies.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values

The following table presents predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu These values are important for ion mobility-mass spectrometry studies.

Adductm/zPredicted CCS (Ų)
[M+H]+354.17000185.4
[M+Na]+376.15194190.5
[M-H]-352.15544188.9
[M+NH4]+371.19654201.0
[M+K]+392.12588186.7
[M+H-H2O]+336.15998178.9
[M+HCOO]-398.16092203.2
[M+CH3COO]-412.17657214.6
[M+Na-2H]-374.13739188.5
[M]+353.16217188.4
[M]-353.16327188.4

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The chemical synthesis of peptides containing sterically hindered amino acids like Fmoc-4-amino-2,2-dimethyl-butyric acid presents known challenges, particularly in achieving efficient coupling reactions during solid-phase peptide synthesis (SPPS). Future research will likely focus on developing novel coupling reagents and optimizing reaction conditions to overcome the steric hindrance imposed by the gem-dimethyl group. researchgate.net Research into alternative solvent systems and the use of specialized activators like HBTU/HOBt/DIEA could significantly improve the yield and purity of peptides incorporating this compound. researchgate.net Furthermore, exploring eco-friendly synthetic routes, such as using agro-waste-derived solvents or developing reusable resin-based protection strategies, represents a growing trend in peptide chemistry. rsc.org The goal is to establish robust and scalable protocols that make this and other sterically demanding building blocks more accessible for broad application.

Exploration of Novel Peptide Architectures and Foldamers Incorporating the Compound

The incorporation of non-proteinogenic amino acids is a key strategy in designing peptides with novel structures and functions. nih.gov The gem-dimethyl group in 4-amino-2,2-dimethyl-butyric acid acts as a potent conformational constraint, restricting the rotational freedom of the peptide backbone. This feature is highly valuable for nucleating specific secondary structures, such as β-turns and helices. caltech.edu

A significant area of future research is the use of this compound in the design of "foldamers"—oligomers that adopt specific, stable, three-dimensional structures. nih.govwisc.edu As a γ-amino acid, oligomers of 4-amino-2,2-dimethyl-butyric acid (γ-peptides) are predicted to form novel helical structures, such as the 14-helix, which is stabilized by 14-membered hydrogen-bonded rings. nih.gov These structures are distinct from the α-helices found in natural proteins and offer a new chemical space for designing molecules with tailored functions. nih.govrsc.org Investigating how the gem-dimethyl substitution influences the stability and handedness of these γ-peptide helices is a promising avenue for creating new biomimetic scaffolds.

Integration into Advanced Bioconjugation and Chemical Biology Tools

In the realm of chemical biology, this compound can serve as a unique molecular linker or spacer in complex bioconjugates. While significant steric hindrance can sometimes complicate synthetic reactions, it also provides a rigid, well-defined structure. ub.edu This rigidity is advantageous for applications where precise spatial positioning of two connected moieties (e.g., a targeting ligand and a therapeutic payload) is critical for activity.

Future applications could include its use as a building block in Proteolysis Targeting Chimeras (PROTACs), where the linker length and conformation are crucial for inducing protein degradation. Additionally, research has shown that Fmoc-amino acid derivatives can be designed as selective enzyme inhibitors. nih.gov Exploring derivatives of this compound for their potential to inhibit specific enzymes, such as butyrylcholinesterase, could lead to new therapeutic leads for neurodegenerative diseases. nih.gov

Applications in Next-Generation Material Science Research

Fmoc-protected amino acids are well-established as low molecular weight gelators capable of self-assembling into nanofibrous hydrogels. nih.govnih.gov The self-assembly process is driven by a combination of π-π stacking between the aromatic Fmoc groups and hydrogen bonding of the amino acid components. nih.gov These hydrogels have applications in cell culture, sensing, and encapsulation. rsc.orgrsc.org

The unique structure of this compound offers a tool to fine-tune the properties of these materials. The bulky dimethyl group would directly influence the packing of the molecules within the nanofibers, potentially altering the mechanical stiffness, pore size, and stability of the resulting hydrogel. rsc.org Future research will focus on creating co-assembled gels, where this compound is mixed with other Fmoc-amino acids to create materials with precisely tailored chemical and mechanical properties for specific applications, such as 3D cell culture matrices. nih.govresearchgate.net Another emerging area is the use of peptides containing constrained amino acids to stabilize gold nanoparticles, opening avenues for new diagnostic and therapeutic systems. researchgate.net

Multidisciplinary Research at the Interface of Organic Synthesis and Structural Biology

The true potential of this compound will be unlocked through interdisciplinary research that combines its chemical synthesis with advanced structural analysis. redshiftbio.comnih.gov The modular nature of peptides allows for the systematic incorporation of this building block into various sequences. nih.gov Subsequent analysis of the resulting peptide's three-dimensional structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography is essential. nih.govcaltech.edu

This synergistic approach allows researchers to understand precisely how the gem-dimethylated γ-amino acid influences peptide folding. nih.govnih.gov The resulting structure-function relationships are critical for the rational design of peptidomimetics, constrained peptides, and foldamers with predictable conformations and enhanced biological activity or stability. nih.govnih.gov Such studies are fundamental to advancing from simple building blocks to complex, functional molecules for use in medicine and material science.

Compound Information Table

Compound Name
This compound
4-amino-2,2-dimethyl-butyric acid
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
DIEA (N,N-Diisopropylethylamine)
PROTACs (Proteolysis Targeting Chimeras)
Butyrylcholinesterase

Chemical Properties: this compound

PropertyValueReference
Molecular FormulaC21H23NO4 chemimpex.comuni.lu
Molecular Weight353.42 g/mol chemimpex.com
AppearanceWhite powder chemimpex.comsigmaaldrich.com
Melting Point136 - 149 °C chemimpex.comsigmaaldrich.com
Purity≥ 99% sigmaaldrich.com

Q & A

Basic Research Questions

Q. What is the recommended method for introducing the Fmoc protecting group to 4-amino-2,2-dimethyl-butyric acid?

  • Methodological Answer : The Fmoc group is typically introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. The reaction proceeds under mild conditions (room temperature, dichloromethane or DMF solvent) to protect the amine group. After completion, purification via flash chromatography or precipitation in cold ether ensures removal of unreacted reagents. Confirmation of successful protection requires LC-MS or 1^1H NMR to verify the absence of free amine protons and the presence of Fmoc aromatic signals .

Q. How should researchers optimize the solubility of Fmoc-4-amino-2,2-dimethyl-butyric acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Solubility challenges arise due to the hydrophobic Fmoc group and steric hindrance from the 2,2-dimethyl moiety. Pre-dissolving the compound in DMF or DMSO (5–10 mM) with gentle heating (30–40°C) is recommended. For SPPS, mixing with coupling agents like HBTU or HATU in DMF improves solubility. If precipitation occurs mid-synthesis, adding 1–5% (v/v) of 2,2,2-trifluoroethanol (TFE) can enhance solvation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies purity (>95% recommended for peptide synthesis).
  • NMR : 1^1H NMR in DMSO-d6 or CDCl3 confirms the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the absence of deprotection byproducts.
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight ([M+H]+^+ expected for C21_{21}H23_{23}NO4_4: 354.17 g/mol) .

Advanced Research Questions

Q. How can researchers mitigate diketopiperazine (DKP) formation during the incorporation of this compound into peptide sequences?

  • Methodological Answer : DKP formation is prevalent in sterically hindered residues due to premature Fmoc deprotection. Strategies include:

  • Reduced Deprotection Time : Limit piperidine exposure to 2–5 minutes during Fmoc removal.
  • Coupling Reagent Optimization : Use DIC/Oxyma Pure instead of HATU to minimize base-induced side reactions.
  • Pseudoproline Dipeptides : Incorporate adjacent pseudoproline residues to disrupt β-sheet aggregation, a precursor to DKP .

Q. What strategies improve the coupling efficiency of sterically hindered Fmoc-protected amino acids like 4-amino-2,2-dimethyl-butyric acid in automated synthesis?

  • Methodological Answer :

  • Double Coupling : Perform two sequential couplings with fresh reagents.
  • Microwave-Assisted Synthesis : Apply 30–50°C for 10 minutes to enhance reaction kinetics.
  • Bulky Coupling Agents : Use COMU or PyBOP, which exhibit higher efficiency for hindered substrates compared to HBTU.
  • Real-Time Monitoring : Employ in-situ FTIR or UV monitoring (Fmoc λmax_{\text{max}} = 301 nm) to detect unreacted amines .

Q. How does the incorporation of this compound influence the secondary structure of synthesized peptides, and what analytical methods validate these conformational changes?

  • Methodological Answer : The 2,2-dimethyl group imposes conformational rigidity, favoring β-turn or helical motifs. Analytical validation includes:

  • Circular Dichroism (CD) : Detects α-helix (negative bands at 208/222 nm) or β-sheet (positive band at 195 nm).
  • 2D NMR (NOESY/TOCSY) : Identifies through-space correlations indicative of folded structures.
  • Molecular Dynamics Simulations : Predicts stability of conformations using force fields like AMBER or CHARMM .

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